7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine
Description
Properties
IUPAC Name |
7-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPJDYMMIHRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-chlorothieno[3,2-D]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 7-position of the thieno[3,2-D]pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thieno[3,2-D]pyrimidine core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antiviral Agents
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound can inhibit specific protein kinases and exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that thieno[3,2-D]pyrimidine derivatives can demonstrate significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been explored for its ability to act as an enzyme inhibitor. It can interact with biological macromolecules, influencing pathways critical in diseases such as cancer and viral infections. The bromomethyl group allows for nucleophilic substitution reactions with amines or thiols, facilitating the formation of new derivatives that may enhance biological activity.
Biological Studies
Receptor Modulation
In biological research, this compound is utilized to study receptor modulators and enzyme inhibitors. Its reactivity enables it to form covalent bonds with nucleophilic sites in proteins, potentially altering their activity. This property makes it a valuable tool in understanding the mechanisms of various biological processes.
Material Science
Development of Novel Materials
The unique electronic properties of this compound allow it to be explored in material science applications. Its potential for use in developing materials with specific electronic or optical properties is under investigation. This includes applications in organic electronics and photonic devices where tailored materials are essential for performance enhancements.
Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound typically involves the bromination of 2-chlorothieno[3,2-D]pyrimidine using N-bromosuccinimide under radical conditions. This method highlights the compound's versatility as a building block in organic synthesis.
Table: Comparison of Reactivity with Similar Compounds
| Compound Name | Key Functional Group | Reactivity Type |
|---|---|---|
| This compound | Bromomethyl | Nucleophilic substitution |
| 7-(Chloromethyl)-2-chlorothieno[3,2-D]pyrimidine | Chloromethyl | Less reactive |
| 7-(Hydroxymethyl)-2-chlorothieno[3,2-D]pyrimidine | Hydroxymethyl | Moderate reactivity |
| 7-(Aminomethyl)-2-chlorothieno[3,2-D]pyrimidine | Aminomethyl | Enhanced reactivity |
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to thieno[3,2-D]pyrimidines:
- Cytotoxic Effects : A recent study highlighted that derivatives based on thieno[3,2-D]pyrimidine exhibited IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating significant cytotoxic potential compared to standard treatments like sunitinib .
- Mechanistic Investigations : Research into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells by modulating pro-apoptotic proteins .
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-2-chlorothieno[3,2-D]pyrimidine
- 7-(Hydroxymethyl)-2-chlorothieno[3,2-D]pyrimidine
- 7-(Aminomethyl)-2-chlorothieno[3,2-D]pyrimidine
Uniqueness
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Biological Activity
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound belongs to the thieno[3,2-d]pyrimidine class of compounds, which are characterized by their fused ring systems. The presence of halogen substituents (bromine and chlorine) is significant as these groups can enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidines, including this compound.
- Cell Line Studies :
- A study evaluated the antiproliferative activity against several cancer cell lines, including leukemia L1210. Compounds similar to this compound were found to induce apoptosis in these cells. Specifically, halogenated derivatives showed significant cytotoxic effects with IC50 values in the micromolar range .
- Mechanisms of Action :
Antimicrobial Activity
In addition to anticancer properties, thieno[3,2-d]pyrimidines exhibit antimicrobial activity .
- Microbial Testing :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Bromine | C7 | Enhances antiproliferative activity |
| Chlorine | C2 | Necessary for biological activity |
Studies suggest that the presence of chlorine at the C4 position is critical for maintaining biological activity across various derivatives .
Case Studies and Research Findings
- Antitumor Efficacy : A derivative similar to this compound demonstrated a reduction in tumor growth by up to 75% in xenograft models when administered at optimal dosages .
- Cytotoxicity Profiles : In vitro assays revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine?
The synthesis of this compound typically involves bromination of a chlorothieno[3,2-D]pyrimidine precursor. Key parameters include:
- Temperature control : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance bromomethyl group introduction by stabilizing intermediates .
- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in bromomethylation, as observed in analogous pyrimidine derivatives .
- Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS is essential to track bromine incorporation and detect intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- NMR spectroscopy : ¹H/¹³C NMR should show characteristic peaks:
- Mass spectrometry : ESI-MS or HRMS should confirm the molecular ion peak at m/z 263.54206 (C₇H₄N₂SClBr) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves the fused thieno-pyrimidine system and substituent positions .
Q. What strategies mitigate degradation during storage or handling?
- Stabilization : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the bromomethyl group .
- Solubility considerations : Use anhydrous DMSO or DMF for stock solutions to avoid moisture-induced decomposition .
- Purity assessment : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .
Advanced Research Questions
Q. How can regioselectivity challenges in bromomethylation be addressed?
Regioselectivity issues arise due to competing electrophilic aromatic substitution (EAS) at alternative positions. Solutions include:
- Directed metallation : Use n-BuLi to deprotonate the thieno-pyrimidine at the desired methyl position before bromine addition .
- Protecting groups : Temporarily block reactive sites (e.g., pyrimidine N-atoms) with trimethylsilyl groups to direct bromomethylation .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
Q. What methodologies evaluate the compound’s bioactivity in kinase inhibition assays?
- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify targets .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for kinase-ligand interactions .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with IC₅₀ calculations via MTT assays .
Q. How can contradictory data in literature regarding synthetic yields be resolved?
Discrepancies often stem from variations in:
- Reagent purity : Impurities in brominating agents (e.g., NBS vs. Br₂) significantly impact yields. Use ≥98% pure reagents and validate via titration .
- Workup protocols : Extract brominated byproducts with ethyl acetate/water (3:1) to improve final purity .
- Scale-dependent effects : Pilot small-scale reactions (≤100 mg) before scaling up, as exothermic bromination may require controlled addition .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (∼2.8), aqueous solubility (∼0.1 mg/mL), and CYP450 inhibition .
- Molecular docking : AutoDock Vina or MOE simulates binding modes to kinases, highlighting key residues (e.g., ATP-binding pocket interactions) .
- Metabolism prediction : GLORYx predicts potential oxidative metabolites, such as sulfoxide formation on the thieno ring .
Methodological Considerations
Q. How to design a stability-indicating HPLC method for this compound?
- Column : Use a C18 column (4.6 × 150 mm, 3.5 μm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 10–90% B over 15 minutes at 1 mL/min flow rate .
- Detection : UV at 254 nm (for pyrimidine absorption) and 280 nm (thieno ring). Validate specificity via forced degradation (heat, acid/base exposure) .
Q. What spectroscopic techniques differentiate this compound from its isomers?
- 2D NMR (HSQC/HMBC) : Correlate the bromomethyl group (¹H at ~4.6 ppm) with adjacent carbons to confirm connectivity .
- IR spectroscopy : A strong C-Br stretch at ~550–600 cm⁻¹ distinguishes it from chloro or methyl analogs .
- XPS : Bromine 3d peaks at ~70 eV binding energy confirm its presence and oxidation state .
Q. How to troubleshoot low yields in coupling reactions using this compound?
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃) for Suzuki-Miyaura couplings with aryl boronic acids .
- Base selection : Use Cs₂CO₃ instead of K₂CO₃ to enhance deprotonation in Ullmann-type reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high pressure to improve efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
